molecular formula C6H12ClF2N B2375446 (1-(Difluoromethyl)cyclobutyl)methanamine hydrochloride CAS No. 1803611-60-0

(1-(Difluoromethyl)cyclobutyl)methanamine hydrochloride

Cat. No.: B2375446
CAS No.: 1803611-60-0
M. Wt: 171.62
InChI Key: YOZYBSGWEVRSGY-UHFFFAOYSA-N
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Description

(1-(Difluoromethyl)cyclobutyl)methanamine hydrochloride is an organic compound with the molecular formula C₆H₁₂ClF₂N and a molecular weight of 171.62 g/mol . This compound is characterized by the presence of a cyclobutyl ring substituted with a difluoromethyl group and a methanamine group, forming a hydrochloride salt. It is commonly used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

(1-(Difluoromethyl)cyclobutyl)methanamine hydrochloride is utilized in various scientific research fields, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Difluoromethyl)cyclobutyl)methanamine hydrochloride typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of appropriate precursors under controlled conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced via a fluorination reaction using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Attachment of the Methanamine Group: The methanamine group is attached through an amination reaction, often using ammonia or an amine derivative.

    Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to optimize efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(1-(Difluoromethyl)cyclobutyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl or methanamine groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar solvents.

Major Products Formed

    Oxidation: Formation of difluoromethyl ketones or carboxylic acids.

    Reduction: Formation of cyclobutylmethanamine derivatives.

    Substitution: Formation of substituted cyclobutylmethanamine compounds.

Mechanism of Action

The mechanism of action of (1-(Difluoromethyl)cyclobutyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1-(Trifluoromethyl)cyclobutyl)methanamine hydrochloride
  • (1-(Difluoromethyl)cyclopropyl)methanamine hydrochloride
  • (1-(Difluoromethyl)cyclopentyl)methanamine hydrochloride

Uniqueness

(1-(Difluoromethyl)cyclobutyl)methanamine hydrochloride is unique due to its specific structural features, such as the presence of a difluoromethyl group and a cyclobutyl ring. These features confer distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

[1-(difluoromethyl)cyclobutyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2N.ClH/c7-5(8)6(4-9)2-1-3-6;/h5H,1-4,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZYBSGWEVRSGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN)C(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803611-60-0
Record name 1-[1-(difluoromethyl)cyclobutyl]methanamine hydrochloride
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